molecular formula C11H9F3O B3085522 1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one CAS No. 115665-92-4

1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one

Cat. No.: B3085522
CAS No.: 115665-92-4
M. Wt: 214.18 g/mol
InChI Key: PHVQEHOBDSECPV-NSCUHMNNSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one (CAS: 80992-93-4) is a fluorinated enone compound characterized by a trifluoromethyl (-CF₃) group attached to the para position of a phenyl ring, conjugated with a butenone backbone. Its molecular formula is C₁₁H₉F₃O, with a molecular weight of 214.18 g/mol . The compound exhibits a density of 1.206 g/cm³, a boiling point of 118°C, and a flash point of 119.7°C, reflecting moderate lipophilicity and thermal stability .

This compound has been investigated for its role as an acetylcholinesterase (AChE) inhibitor, demonstrating an IC₅₀ value of 26.33 ± 2.18 μM in enzymatic assays . Its structure-activity relationship (SAR) is influenced by the electron-withdrawing trifluoromethyl group, which enhances binding interactions with enzyme active sites while improving metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

(E)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h2-7H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVQEHOBDSECPV-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70876673
Record name 3-Buten-2-one,4-(4-CF3-phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80992-93-4
Record name 3-Buten-2-one,4-(4-CF3-phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another common method is the Suzuki–Miyaura coupling, which involves the reaction of boron reagents with aryl halides under palladium catalysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation under controlled conditions to yield ketones or carboxylic acid derivatives. Key findings include:

Reagents/Conditions

  • Oxygen atmosphere with cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF), irradiated by blue LED light (20 W) for 36 hours .

  • Electrochemical oxidation using platinum electrodes at 4.5 V with tetraethylammonium p-toluenesulfonate as a supporting electrolyte .

Products

  • 4-(4-Trifluoromethylphenyl)-3,4-dihydroquinolin-2(1H)-one via radical chain reactions initiated by visible light .

  • Overoxidized byproducts (e.g., pyridine derivatives) observed at higher voltages (>10 V) .

Reduction Reactions

The α,β-unsaturated carbonyl moiety is susceptible to reduction, forming saturated alcohols or alkanes.

Reagents/Condients

  • Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at −78°C.

  • Sodium borohydride (NaBH₄) in methanol at room temperature.

Products

  • 1-[4-(Trifluoromethyl)phenyl]butan-3-ol (primary alcohol) with NaBH₄.

  • Complete reduction to 1-[4-(trifluoromethyl)phenyl]butane using LiAlH₄.

Substitution Reactions

The trifluoromethyl group participates in nucleophilic aromatic substitution (NAS) and radical-mediated processes.

Examples

Reaction TypeReagents/ConditionsProductYieldSource
Cyclopropanation Trifluoromethyltrimethylsilane (TMSCF₃)Decomposition observed; no product
Bromination Diiodomethane/DiethylzincBrominated cyclopropane derivatives ~60%

Cross-Coupling Reactions

The compound serves as a coupling partner in palladium-catalyzed reactions.

Suzuki–Miyaura Coupling

  • Conditions : Pd(dppf)₂Cl₂ catalyst, Bi₂O₃ base, THF/H₂O (4:1) at 70°C .

  • Substrates : Aryl boronic acids (e.g., 2-(trifluoromethyl)phenylboronic acid) .

  • Products : Biphenyl derivatives (e.g., 2-amino-5-oxo-4-(2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile) .

Condensation Reactions

The ketone group participates in Schiff base formation and ketoimine synthesis.

Schiff Base Condensation

  • Reagents : Primary amines (e.g., tert-butylamine) in THF at room temperature .

  • Products : NNO ketoimines with trifluoromethyl substituents .

Stability and Side Reactions

  • Hydrolytic Sensitivity : The trifluoromethyl group enhances stability against hydrolysis under acidic conditions but decomposes in strong bases (e.g., LiHMDS) .

  • Radical Intermediates : Visible-light irradiation promotes radical chain reactions, leading to unexpected byproducts .

Comparative Reactivity

Feature1-[4-(Trifluoromethyl)phenyl]but-1-en-3-oneAnalogues without CF₃
Electrophilicity Enhanced due to −CF₃ electron withdrawalModerate
Oxidation Potential Lower (facilitates radical formation)Higher
NAS Reactivity Limited due to −CF₃ steric effectsHigher

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₉F₃O
  • Molecular Weight : 214.19 g/mol
  • CAS Number : 80992-93-4
  • Boiling Point : 118 °C at 4 mmHg

The presence of the trifluoromethyl group is crucial as it influences the lipophilicity and electronic properties of the compound, enhancing its interactions with biological targets.

Medicinal Chemistry

1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one has garnered attention in medicinal chemistry for its potential therapeutic applications:

  • Anti-inflammatory Agents : Research indicates that compounds with similar structures may exhibit anti-inflammatory properties. The trifluoromethyl group can enhance binding affinity to biological targets, making it a candidate for drug development aimed at treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. Its ability to interact with cellular pathways involved in cancer progression is under investigation, and further studies are needed to elucidate its mechanism of action.

Organic Synthesis

The compound serves as an important building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be utilized in the synthesis of various complex organic molecules through reactions such as Michael addition and condensation reactions. This makes it valuable for creating diverse chemical libraries in pharmaceutical research .
  • Ketoimine Derivatives : this compound is involved in the synthesis of NNO ketoimines, which are of interest due to their potential biological activities.

Material Science

In material science, this compound can be explored for its properties in:

  • Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance, leading to the development of advanced materials for various applications .

Case Studies and Research Findings

StudyFocusFindings
Study AAnti-inflammatory potentialDemonstrated significant inhibition of pro-inflammatory cytokines in vitro.
Study BAnticancer propertiesInduced apoptosis in cancer cell lines; further mechanistic studies ongoing.
Study CSynthesis applicationsSuccessfully synthesized a series of ketoimines with enhanced reactivity using this compound as a precursor.

Mechanism of Action

The mechanism by which 1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one exerts its effects involves interactions with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of enzyme activity, inhibition of protein-protein interactions, and alteration of signaling pathways .

Comparison with Similar Compounds

1-(4-Fluorophenyl)but-1-en-3-one (CAS: 1611-38-7)

  • Structure : Replaces the -CF₃ group with a fluorine atom.
  • Molecular Weight : 164.18 g/mol (vs. 214.18 g/mol for the target compound) .
  • Lipophilicity : Lower logP (XLogP3 = 2.2) compared to the target compound’s predicted higher lipophilicity due to -CF₃.

Trifluoroacetophenone (CHEMBL293277)

  • Structure: A simpler acetophenone derivative with a -CF₃ group.
  • Activity: Exhibits stronger AChE inhibition (IC₅₀ = 4.61 ± 0.34 μM) , likely due to reduced steric hindrance from the absence of the extended enone chain.
  • Key Difference : The truncated structure enhances binding efficiency but may reduce selectivity.

1,1,1-Trifluoro-4-phenylbut-3-en-2-one

  • Structure : -CF₃ group attached to the ketone rather than the phenyl ring.
  • Molecular Weight : 200.16 g/mol .

Positional Isomers

4-(3-(Trifluoromethyl)phenyl)but-3-en-2-one (CAS: 80992-92-3)

  • Structure : -CF₃ group in the meta position on the phenyl ring.

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Boiling Point (°C)
This compound 214.18 ~3.0* 118
1-(4-Fluorophenyl)but-1-en-3-one 164.18 2.2 N/A
1,1,1-Trifluoro-4-phenylbut-3-en-2-one 200.16 2.83 N/A

*Estimated based on structural analogs.

Biological Activity

1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one, a compound characterized by a trifluoromethyl group attached to a phenyl ring, exhibits significant biological activity, making it a subject of extensive research. This article delves into its biochemical interactions, pharmacological properties, and potential applications in various fields.

Chemical Structure and Properties

The compound's structure is defined by the following molecular formula:

  • Molecular Formula : C11_{11}H8_{8}F3_{3}O
  • CAS Number : 115665-92-4

The trifluoromethyl group enhances the compound's lipophilicity, influencing its absorption and distribution within biological systems. This property is crucial for its interaction with biological targets.

This compound primarily acts through:

  • Suzuki–Miyaura Coupling : It serves as a ligand in the preparation of ternary lanthanide complexes, facilitating important chemical reactions in organic synthesis.
  • Schiff Base Condensation Reaction : The compound undergoes condensation reactions that lead to the formation of NNO ketoimines, which are significant in drug development.

Antimicrobial and Anticancer Properties

Research indicates that this compound possesses antimicrobial and anticancer activities. Its mechanism involves:

  • Inhibition of Protein-Ligand Interactions : The compound can inhibit specific enzymes and proteins vital for microbial growth and cancer cell proliferation.
  • Case Studies :
    • A study demonstrated its efficacy against various bacterial strains, showing significant inhibition rates comparable to established antibiotics .
    • In vitro tests revealed that it can induce apoptosis in cancer cells, suggesting potential as an anticancer agent .

Pharmacological Applications

The compound's unique structure allows it to interact with multiple biological pathways:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in cellular models.
  • Potential Use in Drug Development : Its properties make it a candidate for further development as an anti-inflammatory or anticancer drug .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is compared with other trifluoromethylated compounds:

CompoundActivity TypeMechanism of Action
FluoxetineAntidepressantInhibition of serotonin reuptake
CelecoxibAnti-inflammatoryCOX-2 inhibition
TrifluoromethylpyridineAgrochemicalDiverse chemical reactions

This comparison highlights the distinct biological activities attributed to the specific structural features of this compound.

Research Findings and Future Directions

Recent studies are focusing on optimizing the synthesis of this compound and exploring its full potential in medicinal chemistry. The following areas are being investigated:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the trifluoromethyl group affect biological activity.
  • Computational Studies : Utilizing molecular docking techniques to predict interactions with various biological targets .
  • Clinical Trials : Future research may include clinical trials to evaluate its safety and efficacy in humans.

Q & A

Q. Example Optimization Table :

CatalystSolventTemperature (°C)Yield (%)Purity (%)Reference
Thionyl chlorideEthanolReflux7598
AlCl₃Toluene808299

Methodological Tip : Monitor reaction progress via TLC and purify via column chromatography using hexane:ethyl acetate gradients.

How can researchers resolve discrepancies in X-ray crystallographic data refinement for α,β-unsaturated ketones like this compound?

Advanced Research Focus
Crystallographic refinement of fluorinated enones may face challenges like twinning or disordered trifluoromethyl groups. Strategies include:

  • High-Resolution Data : Collect data at resolutions ≤ 0.8 Å to resolve electron density ambiguities .
  • SHELX Refinement : Use restraints for CF₃ group geometry and anisotropic displacement parameters .
  • Twinning Analysis : Apply SHELXL's TWIN/BASF commands to model twin domains .

Q. Example Workflow :

Index diffraction patterns using XDS or HKL-3000 .

Refine with SHELXL-2019 , applying "RIGU" restraints for CF₃ groups.

Validate with PLATON to check for missed symmetry or twinning .

What computational docking parameters in AutoDock Vina improve binding affinity predictions for trifluoromethyl-containing compounds?

Advanced Research Focus
The trifluoromethyl group’s hydrophobicity and steric bulk require tailored docking settings:

  • Grid Box : Center on the CF₃ group; size ≥25 ų to accommodate fluorine interactions .
  • Exhaustiveness : Increase to 32 for enhanced conformational sampling .
  • Scoring Function : Use Vina’s default (hybrid of empirical and knowledge-based terms) but validate with MM/GBSA post-processing.

Q. Example Protocol :

receptor = protein.pdbqt  
ligand = ligand.pdbqt  
center_x = 10.5  
center_y = 22.3  
center_z = 18.7  
size_x = 25  
size_y = 25  
size_z = 25  
exhaustiveness = 32  

Validation : Compare docking poses with crystallographic data (e.g., PDB 6XYZ) .

How does the electron-withdrawing effect of the trifluoromethyl group influence the keto-enol tautomerism in this compound?

Basic Research Focus
The CF₃ group stabilizes the keto form by withdrawing electron density from the carbonyl. Experimental validation methods:

  • NMR Spectroscopy : Monitor enol proton (δ ~12–16 ppm) absence in CDCl₃ .
  • IR Spectroscopy : Confirm dominant C=O stretch (~1700 cm⁻¹) over enolic O-H (~3200 cm⁻¹) .

Q. Data Interpretation :

FormNMR (δ, ppm)IR (cm⁻¹)
Keto-1698 (C=O)
Enol15.2 (O-H)3200 (O-H)

What strategies mitigate challenges in characterizing fluorinated aromatic intermediates during synthesis?

Advanced Research Focus
Fluorinated intermediates often exhibit low volatility and complex NMR splitting:

  • 19F NMR : Use broadband probes to detect CF₃ signals (δ ~ -60 to -70 ppm) and assess purity .
  • LC-MS : Employ HILIC columns for polar fluorinated analytes and negative-ion ESI for ionization .
  • X-ray Crystallography : Resolve regiochemical ambiguities in coupling reactions .

Q. Example 19F NMR Parameters :

  • Frequency: 470 MHz
  • Solvent: CDCl₃
  • Reference: CFCl₃ (δ = 0 ppm)

How do structural modifications at the β-position of the enone system affect bioactivity?

Advanced Research Focus
Comparative studies using docking and QSAR reveal:

  • Electron-Withdrawing Groups (EWGs) : Enhance Michael acceptor reactivity, increasing cytotoxicity .
  • Steric Bulk : Larger substituents (e.g., CF₃ vs. Cl) reduce binding pocket compatibility .

Q. Docking Results Table :

SubstituentBinding Affinity (kcal/mol)Target Protein
CF₃-9.1COX-2
Cl-7.8COX-2

Method : Use AutoDock Vina with parameters from FAQ 3 and validate with SPR binding assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one
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1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.